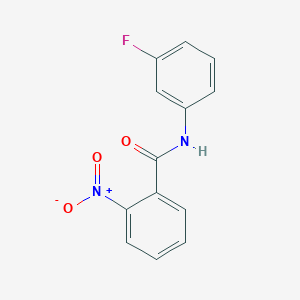

N-(3-fluorophenyl)-2-nitrobenzamide

Description

N-(3-Fluorophenyl)-2-nitrobenzamide is a fluorinated aromatic amide characterized by a benzamide backbone substituted with a nitro (-NO₂) group at the 2-position and a 3-fluorophenyl moiety attached via an amide linkage. Fluorinated benzamides are frequently explored in medicinal and agrochemical research due to fluorine’s ability to enhance metabolic stability and binding affinity .

Properties

Molecular Formula |

C13H9FN2O3 |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H9FN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) |

InChI Key |

PSJVWAUUUTXGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural motifs with N-(3-fluorophenyl)-2-nitrobenzamide, enabling comparative analysis:

Role of Fluorine Substitution

- Hydrogen Bonding : Fluorine’s electronegativity facilitates F···H-N interactions, as observed in aromatic amides like N-(2,3-difluorophenyl)-2-fluorobenzamide. However, the nitro group in the target compound may compete for hydrogen-bonding sites, altering supramolecular assembly .

Nitro Group Contributions

- Electron-Withdrawing Effects : The nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitution or reduction reactions. This contrasts with bromine in 2-bromo-N-(3-fluorophenyl)benzamide, where halogen-specific interactions dominate .

- Biological Activity : Nitro-substituted benzamides (e.g., N-((benzyl-triazolyl)methyl)-2-nitrobenzamide) exhibit antimicrobial properties, suggesting that the nitro group in the target compound could confer similar activity, though specific data are lacking .

Pharmacological and Agrochemical Potential

- Fluorine in Drug Design : Fluorinated benzamides are prevalent in CETP inhibitors and antifungal agents. The target compound’s fluorine may improve pharmacokinetics, as seen in diflubenzuron (a difluorobenzamide insecticide) .

- Nitro Group Limitations : While nitro groups enhance reactivity, they may also confer toxicity, necessitating structural optimization for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.